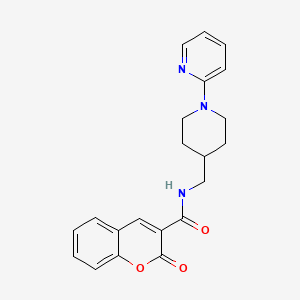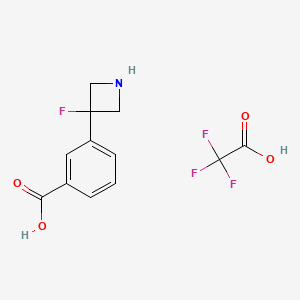![molecular formula C19H23N5O2 B2668914 3-butyl-1-methyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione CAS No. 352640-33-6](/img/structure/B2668914.png)
3-butyl-1-methyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-butyl-1-methyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione” is a chemical compound with potential therapeutic applications. It belongs to the class of heterocyclic pyrimidine compounds, which are known for their diverse pharmacological properties . These compounds are an essential base component of the genetic material of deoxyribonucleic acid (DNA) and have demonstrated various biological activities .
Synthesis Analysis
The synthesis of similar pyrimidine derivatives has been reported in the literature . For instance, a series of 2,4,6-trisubstituted pyrimidines were synthesized by reacting chalcone with guanidine hydrochloride . The synthesized derivatives were confirmed by physicochemical properties and spectral data (IR, NMR, and elemental analyses) .Molecular Structure Analysis
The molecular structure of pyrimidine derivatives, including the compound , is characterized by a six-membered heterocyclic organic colorless compound containing two nitrogen atoms at the 1st and 3rd positions . More specific structural information about “3-butyl-1-methyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione” might be available from specialized chemical databases or suppliers.Chemical Reactions Analysis
The chemical reactions involving pyrimidine derivatives can be complex and varied. In one study, a novel series of pyrano[2,3-d]pyrimidine-2,4-dione analogues were synthesized as potential inhibitors against PARP-1 . The formation of these compounds was confirmed by the appearance of specific signals in 1H-NMR spectra .Applications De Recherche Scientifique
Nucleotide Metabolism and Biological Effects
Purine and pyrimidine derivatives play a critical role in nucleotide metabolism, which is essential for DNA replication, RNA synthesis, and cellular bioenergetics. Their metabolism supports the growth of tumors and is a hallmark of cancer, with specific enzymes involved in their synthesis and degradation acting as potential therapeutic targets. The non-proliferative roles of pyrimidine metabolism in cancer suggest a complex interplay between cellular growth mechanisms and metabolic pathways, indicating areas for further investigation in drug development and therapeutic strategies (A. Siddiqui & P. Ceppi, 2020).
Therapeutic Applications and Drug Development
The therapeutic applications of purine and pyrimidine derivatives extend across various diseases, including cancer, malaria, rheumatoid arthritis, and autoimmune disorders. Their role as enzyme inhibitors, particularly in the context of purine-utilizing enzymes, highlights their potential in medicinal chemistry for designing drugs that mimic the structure of naturally occurring compounds to achieve desired therapeutic effects. This area of research emphasizes the balance between empirical and rational approaches in drug design, aiming to enhance the efficacy and specificity of treatments (M. Chauhan & Raj Kumar, 2015).
Advances in Synthesis and Anti-inflammatory Activities
Recent developments in the synthesis of pyrimidine derivatives and their anti-inflammatory effects highlight the ongoing research into novel compounds with potent anti-inflammatory properties. This research area focuses on understanding the structure-activity relationships (SARs) of pyrimidine derivatives, paving the way for the development of new anti-inflammatory agents with minimal toxicity. Such studies are crucial for identifying new therapeutic options for inflammation-related diseases (H. Rashid et al., 2021).
Optoelectronic Materials and Photophysical Properties
The incorporation of pyrimidine and related compounds into π-extended conjugated systems has shown significant potential in the creation of novel optoelectronic materials. These materials are being explored for their applications in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors, demonstrating the versatile applications of these compounds beyond traditional biochemical and pharmaceutical contexts (G. Lipunova et al., 2018).
Mécanisme D'action
While the specific mechanism of action for “3-butyl-1-methyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione” is not mentioned in the search results, pyrimidine derivatives have been studied for their inhibitory activity towards PARP-1 . PARP-1 is involved in DNA repair damage, and inhibitors of this enzyme have been used in combination with DNA damaging cytotoxic agents to compromise the cancer cell DNA repair mechanism, resulting in genomic dysfunction and cell death .
Propriétés
IUPAC Name |
3-butyl-1-methyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O2/c1-3-4-11-24-17(25)15-16(21(2)19(24)26)20-18-22(12-8-13-23(15)18)14-9-6-5-7-10-14/h5-7,9-10H,3-4,8,11-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQCCAYLSFYKSIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(N=C3N2CCCN3C4=CC=CC=C4)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-butyl-1-methyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

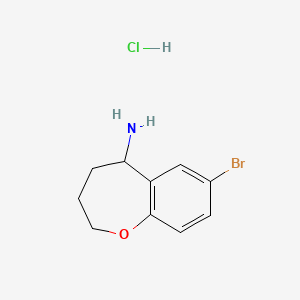
![{9-methyl-2-(2-methylphenyl)-4-[(pyridin-4-ylmethyl)thio]-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl}methanol](/img/structure/B2668832.png)
![N-[3-(1,3-benzodioxol-5-yl)-1-methyl-4-oxoquinolin-2-yl]butanamide](/img/structure/B2668836.png)
![3-cyclopropyl-1-[(4-iodophenyl)sulfonyl]-1H-pyrazole](/img/structure/B2668837.png)
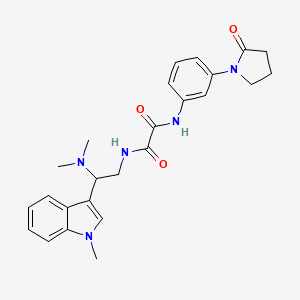
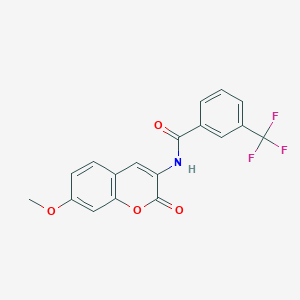
![Morpholin-4-yl-[5-(3-nitrophenyl)furan-2-yl]methanethione](/img/structure/B2668841.png)
![Methyl 2-[(2-phenylsulfanylacetyl)amino]thiophene-3-carboxylate](/img/structure/B2668844.png)
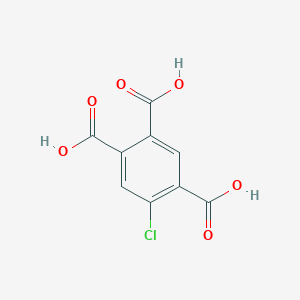

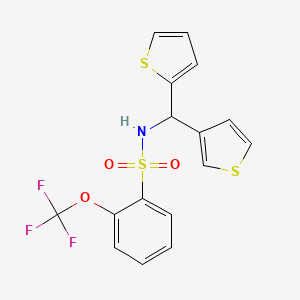
![Tert-butyl N-[[(1R,3S)-3-(hydroxymethyl)cyclohexyl]methyl]carbamate](/img/structure/B2668852.png)
